molecular formula O4TbV-5 B1143923 TERBIUM VANADIUM OXIDE CAS No. 13566-09-1

TERBIUM VANADIUM OXIDE

Cat. No.: B1143923
CAS No.: 13566-09-1
M. Wt: 273.864 g/mol
InChI Key: PSUCRPGPUWOGBV-UHFFFAOYSA-N
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Description

Terbium Vanadium Oxide, specifically Terbium-doped Vanadium Pentoxide (V₂O₅:Tb), is an advanced functional material engineered to enhance the properties of pristine vanadium oxide for cutting-edge research applications. Its primary research value lies in the field of optoelectronics, where it is used to develop high-performance thin-film photodetectors. Doping V₂O₅ with terbium ions improves the material's crystallinity and optoelectronic characteristics, leading to a significant enhancement in photoresponsivity and quantum efficiency compared to undoped films . The mechanism of action is attributed to the incorporation of Tb³⁺ ions into the V₂O₅ crystal lattice, which optimizes the film's structural properties and electrical conductivity, facilitating superior charge carrier separation and collection upon light illumination . Research-grade this compound is typically fabricated using methods such as nebulizer-assisted spray pyrolysis, which allows for precise control over doping concentration and film morphology . Beyond photodetection, vanadium oxide-based materials are also extensively investigated for applications in energy storage (e.g., supercapacitors and lithium-ion batteries), smart windows due to their thermochromic properties, and as catalysts for industrial chemical synthesis . This material is supplied strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

CAS No.

13566-09-1

Molecular Formula

O4TbV-5

Molecular Weight

273.864 g/mol

IUPAC Name

oxygen(2-);terbium(3+);vanadium

InChI

InChI=1S/4O.Tb.V/q4*-2;+3;

InChI Key

PSUCRPGPUWOGBV-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[V].[Tb+3]

Origin of Product

United States

Synthetic Methodologies for Terbium Vanadium Oxide Materials

Solid-State Reaction Techniques

Solid-state reactions are traditional and widely used methods for producing polycrystalline ceramic materials, including terbium vanadium oxide. These techniques involve the direct reaction of solid precursors at elevated temperatures, relying on atomic diffusion through the crystal lattices of the reactants.

Conventional Solid-State Synthesis Approaches

Conventional solid-state synthesis is a straightforward method for preparing terbium orthovanadate (TbVO4). This process typically involves the intimate mixing of stoichiometric amounts of precursor materials, followed by repeated grinding and high-temperature calcination. The most common precursors are terbium(III) oxide (Tb2O3) or terbium(IV) oxide (Tb4O7) and vanadium pentoxide (V2O5).

The general reaction can be represented as:

Tb₂O₃ + V₂O₅ → 2TbVO₄

The synthesis process begins with the precise weighing and thorough mixing of the oxide precursors. Mechanical grinding, often performed in an agate mortar with a pestle, is essential to increase the contact surface area between the reactants, which facilitates a more complete reaction. The homogenized powder mixture is then transferred to a crucible, typically made of alumina or another high-temperature resistant material, and heated in a furnace. The calcination is carried out at temperatures ranging from 600°C to 1000°C for several hours. To ensure a homogeneous final product, the process often requires intermediate cooling, regrinding of the sample, and subsequent reheating. This multi-step heating and grinding process helps to minimize the presence of unreacted precursors or intermediate phases. Phase analysis of the vanadium(5) oxide-terbium(3) oxide binary system has confirmed the formation of terbium orthovanadate (TbVO4) through this approach.

ParameterDescription
Precursors Terbium(III) Oxide (Tb₂O₃), Vanadium Pentoxide (V₂O₅)
Stoichiometry 1:1 molar ratio of Tb:V
Process Mechanical mixing, grinding, and high-temperature calcination
Calcination Temp. Typically 600°C - 1000°C
Duration Several hours, often with intermediate grinding steps
Product Polycrystalline Terbium Orthovanadate (TbVO₄)

Spark Plasma Sintering and Related High-Temperature Methods

Spark Plasma Sintering (SPS) is an advanced sintering technique that utilizes pulsed direct current and uniaxial pressure to consolidate powders at lower temperatures and significantly shorter times compared to conventional methods. While extensively used for a wide range of materials, including various metal oxides and composites, its specific application for the direct synthesis of this compound from its constituent oxides is not widely documented in current literature.

The SPS process involves placing the precursor powder in a graphite die. The application of pulsed DC voltage generates spark discharges between the particles, leading to rapid localized heating at the particle surfaces. This efficient heating, combined with the applied pressure, accelerates diffusion and promotes rapid densification and reaction. For other oxide systems, SPS has been shown to produce fully dense materials with preserved nanostructures in minutes. For instance, the technique has been used to study the rapid diffusion and synthesis of copper and silver vanadium oxides. Although direct reports on TbVO4 synthesis are scarce, the principles of SPS suggest it could be a viable method for rapidly producing dense this compound ceramics, potentially preserving fine-grained microstructures.

Solution-Based Synthesis Routes

Solution-based methods offer significant advantages over solid-state reactions, including better homogeneity, lower reaction temperatures, and greater control over particle size and morphology, making them ideal for fabricating nanomaterials.

Hydrothermal and Solvothermal Methods for Nanomaterial Fabrication

Hydrothermal and solvothermal synthesis are versatile methods for crystallizing materials from solutions at elevated temperatures and pressures. These techniques are particularly effective for producing well-defined nanoparticles of this compound.

In a typical hydrothermal synthesis, aqueous solutions of a soluble terbium salt (e.g., terbium nitrate hexahydrate) and a vanadium source (e.g., ammonium metavanadate) are mixed and sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature, typically between 120°C and 240°C, for a period ranging from a few hours to several days. Under these conditions, the increased pressure and temperature facilitate the dissolution of precursors and subsequent crystallization of the product. Research has demonstrated the successful synthesis of spherical TbVO4 nanocrystals with diameters of 80-100 nm using this method. The morphology and particle size of the resulting nanomaterials can be influenced by various reaction parameters, including pH, temperature, reaction time, and the use of surfactants or capping agents. nih.gov Solvothermal synthesis is a similar process where a non-aqueous solvent is used instead of water, which can influence the resulting particle characteristics.

ParameterTypical Value/Condition
Terbium Precursor Terbium Nitrate Hexahydrate
Vanadium Precursor Ammonium Metavanadate
Solvent Water (Hydrothermal)
Temperature 120°C - 240°C
Time 12 - 48 hours
Product Spherical TbVO₄ nanocrystals (e.g., 80-100 nm) nih.gov

Sol-Gel Processing for this compound Nanoparticles

The sol-gel method is a wet-chemical technique used to produce solid materials from small molecules. wikipedia.org It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. youtube.com This method is highly effective for synthesizing nanoparticles with high purity and homogeneity at low temperatures. pasteur.ac.ir

While specific literature on the sol-gel synthesis of TbVO4 is limited, the process can be detailed based on methods used for analogous rare-earth vanadates, such as thulium vanadate (B1173111) (TmVO4). researchgate.net The process would begin with the dissolution of precursors, such as a terbium salt (e.g., terbium nitrate, derived from terbium oxide and nitric acid) and a vanadium source (e.g., ammonium metavanadate), in a suitable solvent. researchgate.net A chelating agent, commonly citric acid, is added to the solution. researchgate.net The citric acid forms stable complexes with the metal ions, preventing premature precipitation and ensuring a homogeneous mixture at the molecular level.

The solution is then heated gently (e.g., at 80-90°C) to evaporate the solvent and promote polymerization reactions, resulting in the formation of a viscous gel. researchgate.net This gel, which contains a homogeneous distribution of terbium and vanadium ions within a citrate network, is then dried to remove residual solvent, forming a xerogel. Finally, the xerogel is calcined at elevated temperatures (e.g., 600-800°C). During calcination, the organic components are burned off, and the metal ions react to form the crystalline this compound nanoparticles. researchgate.net This method allows for excellent control over stoichiometry and can yield nanoparticles with average grain sizes around 80 nm. researchgate.net

Co-precipitation Techniques

Co-precipitation is a simple, rapid, and effective method for synthesizing this compound nanoparticles. This technique involves dissolving precursor salts in a solvent and then inducing precipitation by adding a precipitating agent or changing the solution's pH. The key is to precipitate both terbium and vanadate ions simultaneously from the solution, leading to a highly homogeneous precursor that can be converted to the final oxide upon heating.

Vapor-Phase Deposition Methodologies

Vapor-phase deposition techniques are crucial for the fabrication of high-quality thin films and coatings of complex materials like this compound. These methods involve the transport of precursor materials in the vapor phase to a substrate, where they react or condense to form the desired film. Key advantages include precise control over film thickness, stoichiometry, and crystallinity.

Pulsed Laser Deposition (PLD) for Thin Film Growth

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition (PVD) technique renowned for its ability to produce high-quality thin films of complex multicomponent materials with stoichiometric transfer from the target material to the substrate. wikipedia.orgulisboa.pttaylorfrancis.com The process involves irradiating a target of the material to be deposited with a high-power pulsed laser beam within a vacuum chamber. wikipedia.orgulisboa.pt This interaction ablates the target material, creating a plasma plume containing energetic species such as atoms, ions, and molecules. wikipedia.orgulisboa.pt This plume then expands and deposits onto a heated substrate, forming a thin film. wikipedia.org

The PLD process offers several advantages, including the ability to deposit materials over a wide pressure range and the flexibility to use various laser wavelengths to match the absorption properties of the target material. azom.com The use of a pulsed laser allows for precise, sub-monolayer control over the growth rate. azom.com For oxide materials, the deposition can be carried out in a reactive background gas, such as oxygen, to ensure proper oxygen stoichiometry in the resulting film. wikipedia.orgulisboa.pt While PLD has been successfully employed for a variety of complex oxides, including high-temperature superconductors and ferroelectrics, its application for this compound would involve using a stoichiometric TbVO₄ target. ulisboa.pttaylorfrancis.comust.hk Key parameters that would need to be optimized include laser fluence, substrate temperature, background oxygen pressure, and target-to-substrate distance to achieve the desired crystalline phase and film properties.

ParameterTypical RangeSignificance
Laser Fluence1-5 J/cm²Affects ablation rate and plume energetics.
Substrate Temperature500-800 °CControls film crystallinity and phase formation.
Background O₂ Pressure10⁻³ - 1 mbarEnsures proper oxygen stoichiometry in the oxide film. ulisboa.pt
Repetition Rate1-20 HzInfluences the deposition rate and film morphology.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to volatile precursors, which react or decompose on the substrate surface to produce the desired thin film. wikipedia.org This technique is widely used in the semiconductor industry and for producing high-performance, high-quality solid materials. wikipedia.org CVD processes are categorized based on the means of initiating the chemical reactions, such as thermal CVD, plasma-enhanced CVD (PECVD), and metal-organic CVD (MOCVD). wikipedia.orgyoutube.com

For the synthesis of this compound films, a MOCVD approach would be suitable, utilizing volatile metal-organic precursors for both terbium and vanadium. For instance, terbium(III) dipivaloylmethanate (Tb(dpm)₃) has been successfully used as a precursor for the CVD growth of terbium oxide films. researchgate.net A similar volatile vanadium precursor would be required. The precursors are transported into a reaction chamber where they decompose at a heated substrate. youtube.com The substrate temperature is a critical parameter, typically ranging from 400 to 800°C for oxide growth from β-diketonate precursors. researchgate.net The composition and crystal structure of the resulting this compound film can be controlled by adjusting the precursor flow rates, substrate temperature, and reactor pressure. youtube.comresearchgate.net

ParameterTypical RangeSignificance
Precursor VolatilitySublimation Temp < 300 °CEnsures efficient transport to the reaction zone.
Substrate Temperature400-800 °CDrives precursor decomposition and film crystallization. researchgate.net
Reactor PressureLow Pressure (LPCVD) to Atmospheric (APCVD)Affects reaction kinetics and film uniformity. youtube.com
Carrier Gas Flow Rate10-1000 sccmControls precursor concentration and residence time.

Reactive Magnetron Sputtering

Reactive magnetron sputtering is a PVD technique used to deposit thin films by bombarding a target material with energetic ions from a plasma. In this method, a plasma is created in a vacuum chamber, and a magnetic field behind the target confines the plasma, increasing the ionization efficiency and deposition rate. For the synthesis of oxide films, a metallic target (in this case, a vanadium or a terbium-vanadium alloy target) is sputtered in a reactive atmosphere containing oxygen in addition to an inert gas like argon. ucf.eduresearchgate.net

The sputtering process ejects atoms from the target, which then react with the oxygen on their way to the substrate, forming the oxide film. researchgate.net The stoichiometry and phase of the resulting vanadium oxide film are highly sensitive to deposition parameters such as the oxygen partial pressure, substrate temperature, and sputtering power. researchgate.net By carefully controlling the ratio of argon to oxygen, different phases of vanadium oxide can be formed. mdpi.com To produce this compound, co-sputtering from separate terbium and vanadium targets or sputtering from a composite Tb-V target in an Ar/O₂ atmosphere would be the primary approaches. Post-deposition annealing is often employed to improve the crystallinity of the films. ucf.edu

ParameterTypical RangeSignificance
Sputtering Power (DC/RF)50-500 WControls deposition rate and film density. researchgate.net
Working Pressure1-20 mTorrAffects plasma characteristics and film properties.
O₂/(Ar+O₂) Flow Ratio5-50%Crucial for controlling the stoichiometry of the oxide film. mdpi.com
Substrate TemperatureRoom Temp - 600 °CInfluences film structure (amorphous vs. crystalline). researchgate.netresearchgate.net

Advanced Synthesis of Nanostructured this compound

The synthesis of nanostructured materials has opened new avenues for exploring size- and shape-dependent properties. For this compound, fabricating nanoparticles and single crystals allows for a deeper understanding of its fundamental characteristics and potential applications.

Fabrication of this compound Nanoparticles

Nanoparticles of complex oxides like this compound can be synthesized through various wet-chemical methods, which offer excellent control over particle size, morphology, and crystallinity.

Hydrothermal/Solvothermal Synthesis : This method involves chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. ornl.govscispace.comresearchgate.net For TbVO₄ nanoparticles, water-soluble salts of terbium (e.g., Tb(NO₃)₃) and vanadium (e.g., NH₄VO₃) would be dissolved, and a precipitating or mineralizing agent might be added. youtube.com The mixture is then heated in an autoclave, where the controlled temperature and pressure drive the nucleation and growth of crystalline nanoparticles. scispace.comresearchgate.net This technique is advantageous for producing highly crystalline materials at relatively low temperatures. researchgate.net The morphology and size of the final product can be tuned by adjusting parameters such as reaction temperature, time, pH, and the use of surfactants. youtube.combiointerfaceresearch.com

Sol-Gel Method : The sol-gel process is a versatile wet-chemical technique for synthesizing nanostructures, particularly metal oxides. researchgate.netyoutube.com It begins with the formation of a colloidal solution (sol) from molecular precursors, typically metal alkoxides or salts. youtube.comyoutube.com Through hydrolysis and condensation reactions, the sol evolves into a gel, which is a three-dimensional network of particles. youtube.com For TbVO₄, precursors like terbium nitrate and ammonium vanadate could be dissolved in a suitable solvent with a chelating agent like citric acid. researchgate.net The subsequent drying and calcination of the gel at specific temperatures (e.g., 600-800 °C) removes organic residues and promotes the crystallization of the desired nanoparticle phase. researchgate.net The sol-gel method provides excellent control over the chemical composition and purity of the final product. researchgate.net

Solution Combustion Synthesis : This technique is a variation of the sol-gel method that involves an exothermic redox reaction between an oxidizer (metal nitrates) and a fuel (e.g., urea, glycine, citric acid). rsc.orgresearchgate.net An aqueous solution containing terbium nitrate, a vanadium precursor, and a fuel is heated. Upon evaporation of the solvent, the mixture auto-ignites, producing a rapid, high-temperature reaction that synthesizes the desired oxide in the form of a fine, crystalline powder. researchgate.net The high temperature reached during combustion often results in well-crystallized nanoparticles without the need for extensive post-synthesis calcination.

MethodPrecursorsTypical TemperatureKey Advantage
HydrothermalMetal Salts (Nitrates, Chlorides)100-250 °C youtube.comHigh crystallinity at low temperatures. researchgate.net
Sol-GelMetal Alkoxides, Metal Salts, Citric AcidCalcination: 500-900 °C researchgate.netExcellent compositional control. researchgate.net
CombustionMetal Nitrates, Urea/GlycineIgnition: >500 °CRapid synthesis of crystalline powders. researchgate.net

Growth of this compound Single Crystals

The growth of large, high-quality single crystals is essential for accurately measuring the intrinsic physical properties of a material. For complex oxides like this compound, two primary high-temperature solution growth methods are commonly employed.

Czochralski Method : The Czochralski method is a crystal pulling technique used to obtain large single crystals from a melt. wikipedia.orgyoutube.com It involves melting the raw material in a crucible and then dipping a seed crystal into the melt. youtube.com The seed is slowly pulled upwards and rotated simultaneously, allowing the molten material to crystallize onto the seed, forming a large, cylindrical single crystal ingot or boule. youtube.comyoutube.com For materials with incongruent melting behavior, a modified Czochralski technique, such as the low thermal gradient Czochralski (LTG Cz) method using a flux, may be necessary. researchgate.neticm.edu.pl The growth of terbium-containing garnets and aluminates has been successfully demonstrated using this method, often requiring an inert atmosphere and specialized crucibles (e.g., iridium) due to the high melting points. icm.edu.plresearchgate.net

Flux Growth Method : The flux growth method, also known as high-temperature solution growth, is used for materials that melt incongruently or have very high melting points. mdpi.comrsc.org In this technique, the constituent oxides (e.g., Tb₂O₃ and V₂O₅) are dissolved in a suitable molten salt, or "flux," at a high temperature. rsc.org The flux acts as a solvent, lowering the crystallization temperature of the desired compound. tdl.org The single crystals are then grown by slowly cooling the saturated solution, allowing the desired phase to nucleate and grow. mdpi.com After the growth process, the flux is removed, often by dissolving it in a suitable solvent or by mechanical separation. weizmann.ac.il This method is highly versatile and has been instrumental in the discovery and synthesis of a wide range of new complex oxide crystals. rsc.org

MethodPrincipleTypical Growth TemperatureKey Advantage
CzochralskiPulling from a melt. wikipedia.orgyoutube.com>1500 °CProduces large, high-quality boules. icm.edu.pl
Flux GrowthCrystallization from a high-temperature solution. rsc.org900-1300 °C mdpi.comSuitable for incongruently melting materials. mdpi.com

Synthesis of this compound Nanowires and Nanorods

The fabrication of this compound nanowires and nanorods is commonly achieved through wet-chemical routes, offering excellent control over the reaction parameters. These methods are advantageous due to their relatively low cost, scalability, and the ability to yield highly crystalline products at moderate temperatures.

Hydrothermal Synthesis: This is a widely employed technique for the synthesis of various oxide nanostructures. In a typical procedure for analogous vanadate compounds, stoichiometric amounts of a terbium salt (e.g., terbium chloride, TbCl₃) and a vanadium source (e.g., sodium vanadate, Na₃VO₄, or vanadium pentoxide, V₂O₅) are dissolved in a solvent, most commonly deionized water. researchgate.net The resulting solution is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature for a set duration. The high pressure and temperature environment within the autoclave facilitates the dissolution and recrystallization of the precursors, leading to the formation of TbVO₄ nanostructures. The specific morphology, whether nanowires or nanorods, is highly dependent on the reaction conditions such as pH, temperature, and the presence of surfactants. nih.gov

Solvothermal Synthesis: This method is similar to the hydrothermal route, but it utilizes non-aqueous solvents. The choice of solvent can significantly influence the morphology and properties of the final product due to differences in viscosity, polarity, and boiling point. For instance, the use of ethylene glycol or other organic solvents can lead to different growth kinetics and surface chemistry of the TbVO₄ nanocrystals compared to aqueous systems.

Surfactant-Assisted Synthesis: To gain finer control over the growth and prevent agglomeration of the nanostructures, surfactants are often introduced into the reaction mixture. These molecules, such as cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (SDS), can selectively adsorb onto specific crystal facets of the growing TbVO₄ nanocrystals. This selective adsorption modifies the surface energy of the facets, promoting anisotropic growth in one dimension to form nanowires or nanorods. rsc.org The concentration and type of surfactant are critical parameters that can be tuned to achieve the desired aspect ratio of the nanostructures.

A facile chemical approach for synthesizing terbium vanadate nanowires involves the use of sodium vanadate and terbium chloride as precursors. researchgate.net This method results in the formation of single crystalline tetragonal TbVO₄ nanowires, highlighting a straightforward route to obtaining these one-dimensional nanostructures. researchgate.net

Influence of Synthesis Parameters on Crystalline and Microstructural Characteristics

The crystalline phase, size, and morphology of this compound nanomaterials are not fixed but can be meticulously controlled by adjusting various synthesis parameters. This tunability is crucial as the material's properties are intrinsically linked to its structural characteristics.

Effect of pH: The pH of the precursor solution is one of the most critical factors influencing the morphology of the final product. For many vanadate systems, a change in pH can lead to a transition from nanoparticle to nanorod or nanowire morphologies. researchgate.net For instance, in the synthesis of similar rare-earth vanadates like YVO₄:Eu, morphological control from rod-like to particle-like nanocrystals is achieved by modifying the reaction conditions, which include pH. nih.govnju.edu.cn In acidic conditions, the growth rates of different crystal faces can vary significantly, leading to anisotropic growth and the formation of elongated structures. Conversely, in alkaline conditions, more isotropic growth may be favored, resulting in nanoparticles. The pH also affects the hydrolysis and condensation rates of the vanadium precursors, which in turn influences the nucleation and growth kinetics of the TbVO₄ crystals. rsc.org

Effect of Temperature: The reaction temperature plays a pivotal role in the crystallinity and size of the synthesized TbVO₄ nanostructures. Higher temperatures generally lead to products with higher crystallinity and larger crystal sizes due to enhanced atomic diffusion and more complete precursor decomposition. researchgate.net However, excessively high temperatures can also lead to the formation of undesired phases or morphologies. For vanadium oxides, the annealing temperature has been shown to significantly impact the grain size and phase purity. rsc.org Therefore, optimizing the synthesis temperature is essential for obtaining TbVO₄ nanowires and nanorods with the desired crystalline quality and dimensions.

Effect of Reactant Concentration: The concentration of the terbium and vanadium precursors in the solution affects the supersaturation level, which dictates the nucleation and growth rates. In the synthesis of porous FeVO₄, for example, nanorods were obtained at higher reactant concentrations (0.3 mol L⁻¹), while nanoparticles were formed at lower concentrations (0.02 mol L⁻¹). A higher concentration typically leads to a faster nucleation rate, which can result in a larger number of smaller crystals. By carefully controlling the reactant concentrations, it is possible to influence the final size and aspect ratio of the TbVO₄ nanostructures.

Effect of Reaction Time: The duration of the hydrothermal or solvothermal process influences the growth and evolution of the nanostructures. Initially, small nuclei are formed, which then grow into larger crystals over time through processes like Ostwald ripening, where larger particles grow at the expense of smaller ones. A shorter reaction time might yield smaller or less-defined structures, while a longer duration allows for the formation of more uniform and well-defined nanowires or nanorods.

The interplay of these parameters allows for a high degree of control over the final characteristics of the this compound nanomaterials. The following tables summarize the expected influence of these parameters based on studies of analogous vanadate systems.

ParameterEffect on MorphologyEffect on Crystallinity
pH Lower pH can favor anisotropic growth (nanorods/nanowires); Higher pH can lead to more isotropic shapes (nanoparticles). researchgate.netCan influence phase purity; extreme pH values may lead to amorphous or mixed-phase products. rsc.org
Temperature Higher temperatures can promote the growth of larger, more defined structures.Generally, higher temperatures lead to higher crystallinity and larger crystallite size. researchgate.net
Reactant Concentration Higher concentrations can lead to the formation of nanorods over nanoparticles.Can affect nucleation density and subsequent crystal growth, influencing overall crystallinity.
Reaction Time Longer reaction times allow for the evolution of more stable and well-defined morphologies.Increased reaction time generally improves crystallinity as the crystal lattice becomes more ordered.
Surfactant Can direct anisotropic growth to form nanorods and nanowires by capping specific crystal faces. rsc.orgCan influence the crystal growth mechanism, potentially affecting the final crystalline quality.

Crystallographic and Structural Investigations of Terbium Vanadium Oxide

Crystal Structure Determination

The precise arrangement of atoms in terbium vanadium oxide has been elucidated through various diffraction techniques, each providing unique insights into its structural and magnetic characteristics.

At ambient conditions, this compound crystallizes in a zircon-type tetragonal structure. This structure belongs to the space group I4₁/amd. X-ray diffraction studies have been instrumental in determining the lattice parameters of this phase.

Detailed analysis of powder XRD patterns, refined using the Rietveld method, confirms the zircon structure. The lattice parameters for the tetragonal phase of TbVO₄ at room temperature are presented in the table below.

Crystallographic Data for Tetragonal TbVO₄ at Ambient Conditions
Lattice ParameterValue (Å)
a7.166(7)
c6.317(6)

These XRD studies form the foundation for understanding the more complex structural behaviors of this compound under non-ambient conditions.

Neutron diffraction is a powerful technique for determining the magnetic structure of materials due to the neutron's magnetic moment, which interacts with the magnetic moments of atoms in a crystal. This interaction allows for the mapping of the arrangement and orientation of magnetic spins, which is crucial for understanding the magnetic properties of materials like this compound.

A comprehensive search of the scientific literature did not yield specific studies detailing the determination of the magnetic structure of this compound using neutron diffraction. Such an analysis would be invaluable, particularly in elucidating the nature of the magnetic ordering that occurs at low temperatures in conjunction with the structural phase transition. Future neutron diffraction experiments on TbVO₄ could provide critical insights into its magnetic ground state and the coupling between its magnetic and lattice degrees of freedom.

Electron diffraction techniques, such as Selected Area Electron Diffraction (SAED), are employed to investigate the crystallographic structure of materials at the nanoscale. SAED, typically performed in a transmission electron microscope (TEM), can provide information about the crystal structure, orientation, and presence of defects from very small regions of a sample.

Polymorphism and Structural Phase Transitions

This compound exhibits a rich polymorphic behavior, undergoing structural phase transitions in response to changes in both temperature and pressure.

Upon cooling, this compound undergoes a cooperative Jahn-Teller distortion, which leads to a structural phase transition. At approximately 33 K, the high-temperature tetragonal symmetry is lowered to a low-temperature orthorhombic structure. This transition is a key feature of TbVO₄ and has a significant influence on its magnetic and electronic properties. The change in crystallographic symmetry is a direct consequence of the electronic state of the terbium ions and their interaction with the crystal lattice.

Temperature-Induced Phase Transition in TbVO₄
Transition Temperature (K)High-Temperature PhaseLow-Temperature Phase
~33Tetragonal (Zircon-type)Orthorhombic

The application of high pressure induces a series of structural transformations in terbium orthovanadate. Room-temperature angle-dispersive synchrotron X-ray diffraction measurements have revealed a sequence of phase transitions as pressure is increased.

Initially in the zircon-type structure, TbVO₄ transforms to a scheelite-type structure at a pressure of approximately 6.4 GPa. This transition is found to be non-reversible upon decompression. A second, reversible phase transition occurs at a much higher pressure of 33.9 GPa, where the scheelite structure transforms into an M-fergusonite-type structure.

High-Pressure Phase Transitions of TbVO₄
Transition Pressure (GPa)Initial PhaseHigh-Pressure PhaseReversibility
~6.4Zircon-typeScheelite-typeNon-reversible
~33.9Scheelite-typeM-fergusonite-typeReversible

These high-pressure studies demonstrate the structural flexibility of this compound and provide valuable data for understanding the behavior of rare-earth orthovanadates under extreme conditions.

Temperature-Dependent Structural Evolution

This compound (TbVO₄), a member of the rare-earth orthovanadate family, exhibits a significant temperature-dependent structural evolution driven by a cooperative Jahn-Teller effect. aps.orgresearchgate.net At room temperature and down to approximately 33 K, TbVO₄ crystallizes in a tetragonal zircon-type structure with the space group I4₁/amd. aps.orgresearchgate.net In this phase, the Terbium (Tb³⁺) ions are located at sites of D₂d symmetry. aps.org

The temperature dependence of the lattice parameters clearly illustrates this structural transformation. In the high-temperature tetragonal phase, the a and b lattice parameters are equal. Below the transition temperature T_D, the degeneracy is lifted, and the lattice parameters diverge, with the crystal elongating along one basal axis and contracting along the other.

Table 1: Lattice Parameters of TbVO₄ at Different Temperatures
Temperature (K)PhaseSpace Groupa (Å)b (Å)c (Å)
300TetragonalI4₁/amd7.3167.3166.452
40TetragonalI4₁/amd7.3097.3096.444
4.2OrthorhombicFddd7.2897.3296.438

Local Structure Probes

While crystallographic techniques like X-ray diffraction (XRD) provide information on the average, long-range crystal structure, local structure probes are essential for understanding atomic-scale distortions and deviations from this average structure.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique used to determine the local atomic environment around a specific absorbing atom. mdpi.com It provides quantitative information on interatomic distances, coordination numbers, and the degree of local disorder (Debye-Waller factor). mdpi.comaps.org

Although specific, detailed EXAFS studies on this compound are not widely reported in the literature, the technique is highly suited to investigate the local structural changes associated with its Jahn-Teller transition. A hypothetical EXAFS experiment on TbVO₄ would involve tuning the X-ray energy to the absorption edges of both Vanadium (V K-edge) and Terbium (Tb L₃-edge).

Probing the VO₄ Tetrahedra: Analysis of the V K-edge EXAFS would yield precise information on the V-O bond lengths and the integrity of the VO₄ tetrahedral units. It would be particularly sensitive to any subtle distortions or changes in the Debye-Waller factor of the V-O bonds as the crystal lattice transforms from tetragonal to orthorhombic.

Probing the Tb Environment: Analysis of the Tb L₃-edge would probe the local environment of the Jahn-Teller active Tb³⁺ ions. This would allow for a direct measurement of the Tb-O bond distances. Across the transition temperature, one would expect to observe a splitting of the Tb-O correlation peak in the low-temperature orthorhombic phase, corresponding to the different bond lengths created by the lattice distortion. This would provide a direct, local confirmation of the structural change that is averaged out in conventional diffraction experiments above T_D.

Pair Distribution Function (PDF) Analysis

Pair Distribution Function (PDF) analysis is another technique that provides insight into the local structure of materials, particularly those with disorder or nanoscale ordering. iphy.ac.cnnih.gov The PDF is obtained from the Fourier transform of a total scattering pattern (including both Bragg and diffuse scattering) and yields a histogram of all atom-atom distances within the material. iphy.ac.cn

There are no prominent, published PDF studies specifically on this compound. However, the technique is ideally suited for investigating the nature of the Jahn-Teller distortion in this compound.

A key application of PDF analysis would be to study the local atomic structure in the temperature region just above the transition temperature (T > 33 K). While conventional crystallography shows an average tetragonal structure in this regime, PDF could reveal the presence of short-range, dynamic orthorhombic distortions. ornl.gov If local Jahn-Teller distortions exist before long-range cooperative ordering sets in, the PDF would detect a distribution of Tb-O bond lengths consistent with the orthorhombic phase, even while the average structure remains tetragonal.

Below the transition temperature, PDF analysis would provide a quantitative measure of the distribution of V-O, Tb-O, and Tb-V bond lengths, offering a more detailed picture of the local distorted structure than what can be resolved from refining average atomic positions from Bragg diffraction data alone.

Defect Chemistry and Non-Stoichiometry in this compound Systems

Investigation of Oxygen Vacancy Formation and Its Implications

Point defects, such as oxygen vacancies, are thermodynamically present in all crystalline solids and can significantly influence their physical and chemical properties. The formation of a neutral oxygen vacancy in the TbVO₄ lattice involves the removal of an O²⁻ ion and the subsequent redistribution of its two electrons to maintain charge neutrality. This process can be described using Kröger-Vink notation:

O_O^× ⟶ V_O^¨ + ½O₂(g) + 2e'

Here, O_O^× represents a neutral oxygen atom on its lattice site, V_O^¨ is a doubly charged oxygen vacancy, and the two electrons (2e') are typically localized on nearby cation sites. In the case of TbVO₄, these electrons are likely to reduce V⁵⁺ ions to V⁴⁺. researchgate.net

The implications of oxygen vacancy formation in this compound are manifold:

Electronic Structure Modification: The creation of V⁴⁺ centers introduces new electronic states within the band gap, which can alter the optical absorption and electronic conductivity of the material.

Structural Relaxation: The lattice around the newly formed vacancy will relax, causing local distortions and potentially influencing the cooperative Jahn-Teller transition.

Enhanced Ionic Mobility: The presence of vacancies provides a pathway for oxide ion diffusion, making the material a potential ionic conductor at elevated temperatures.

Cation Non-Stoichiometry and Lattice Disorder Effects

Two primary types of cation non-stoichiometry can be considered:

Terbium-Rich (Tb₁₊ₓV₁₋ₓO₄ or (Tb/V) > 1): An excess of terbium can be accommodated in the lattice through the formation of vanadium vacancies (V_V''''') or terbium antisite defects (Tb_V''), where a Tb³⁺ ion occupies a V⁵⁺ site. The significant size and charge difference between Tb³⁺ and V⁵⁺ would make the antisite defect energetically costly, suggesting that vanadium vacancies are a more likely compensation mechanism. This would lead to significant local strain and disruption of the VO₄ tetrahedral network.

Vanadium-Rich (Tb₁₋ₓV₁₊ₓO₄ or (Tb/V) < 1): An excess of vanadium would likely be compensated by the formation of terbium vacancies (V_Tb''').

In either scenario, cation non-stoichiometry has profound effects on the crystal structure. scispace.com The introduction of vacancies or antisite defects disrupts the periodicity of the lattice, leading to static disorder. This disorder can manifest as a broadening of diffraction peaks and a change in the average lattice parameters, which may deviate from the values of the stoichiometric compound. If the solubility limit of the non-stoichiometric defects is exceeded, secondary phases such as terbium oxide (Tb₂O₃) or vanadium oxide (V₂O₅) are likely to precipitate. researchgate.net

Dopant Incorporation and Site Occupancy Analysis

The incorporation of dopants into the this compound (TbVO₄) crystal lattice is primarily substitutional, where the dopant ions replace the host cations, either Terbium (Tb³⁺) or Vanadium (V⁵⁺). The site occupancy of these dopants is a critical factor that influences the structural, electronic, and magnetic properties of the doped material. Various analytical techniques, with X-ray diffraction (XRD) coupled with Rietveld refinement being a cornerstone, are employed to elucidate the precise location of dopant ions within the crystal structure.

Yttrium (Y³⁺) Doping and Site Occupancy

A notable example of doping in this compound involves the introduction of Yttrium (Y³⁺) ions. Due to the similar ionic radii and charge of Y³⁺ and Tb³⁺, yttrium readily substitutes for terbium in the TbVO₄ lattice. Spectroscopic and diffraction studies have confirmed that Y³⁺ ions occupy the Tb³⁺ sites. This substitution leads to the formation of a solid solution with the chemical formula Tb₁₋ₓYₓVO₄.

Research has demonstrated the successful synthesis of Yttrium-doped this compound with varying concentrations of Yttrium. For instance, compounds with the chemical formulas Tb₀.₇Y₀.₃VO₄ and Tb₀.₆Y₀.₄VO₄ have been reported, indicating that a significant fraction of the terbium sites can be occupied by yttrium ions.

The substitution of Tb³⁺ with Y³⁺ can lead to subtle but significant changes in the crystal structure. While the fundamental zircon-type structure of TbVO₄ is generally maintained at lower doping concentrations, the lattice parameters are expected to vary according to Vegard's law, which posits a linear relationship between the crystal lattice parameters of a solid solution and the concentrations of the constituent elements. Detailed crystallographic data obtained from Rietveld refinement of powder X-ray diffraction patterns provide precise information on these structural modifications.

Below is an interactive data table summarizing the crystallographic data for undoped and a hypothetical Yttrium-doped this compound, based on typical findings in zircon-type orthovanadates.

CompoundCrystal SystemSpace Groupa (Å)c (Å)Unit Cell Volume (ų)Tb/Y Site OccupancyV Site OccupancyO Site Occupancy
TbVO₄ TetragonalI4₁/amd7.3256.448345.9Tb: 1.0V: 1.0O: 4.0
Tb₀.₇Y₀.₃VO₄ TetragonalI4₁/amd7.2986.421341.5Tb: 0.7, Y: 0.3V: 1.0O: 4.0

Note: The data for Tb₀.₇Y₀.₃VO₄ is illustrative and represents expected trends based on ionic radii differences and substitutional doping.

The analysis of site occupancy through Rietveld refinement involves fitting a calculated diffraction pattern to the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and site occupancy factors, to achieve the best possible match. The site occupancy factor for a particular atomic site indicates the fraction of that site occupied by a specific type of atom. In the case of Tb₁₋ₓYₓVO₄, the refinement would confirm that the sum of the occupancy factors for Tb and Y at the rare-earth site equals one, validating the substitutional model.

Further detailed research findings from such analyses provide deeper insights into the local structural distortions that may occur around the dopant ions to accommodate the size mismatch, even if it is small. These local distortions can have a profound impact on the material's properties.

Electronic Structure and Chemical Bonding in Terbium Vanadium Oxide

Theoretical Computations of Electronic Band Structure

Theoretical modeling provides indispensable insights into the electronic states of materials, offering a microscopic view that complements experimental findings. The electronic band structure describes the ranges of energy that an electron is allowed or forbidden to have, forming the basis for understanding a material's electronic and optical properties youtube.comresearchgate.net. For complex compounds like terbium vanadium oxide, computational methods are crucial for interpreting these characteristics.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems cp2k.orgresearchgate.net. It is frequently employed to calculate the ground-state properties of materials like rare-earth vanadates nih.gov. DFT calculations for this compound and related compounds focus on determining the electronic band structure, total energy, and density of states rsc.orggoldschmidt.info. In similar vanadate (B1173111) systems, such as BiVO₄, first-principles DFT calculations have been used to reveal that the material is a direct band gap semiconductor, a crucial property for photocatalytic applications rsc.org. These calculations help identify the contributions of the individual atomic orbitals (e.g., Tb 4f, V 3d, O 2p) to the valence and conduction bands, explaining the nature of the electronic transitions rsc.org.

Ab initio molecular dynamics (AIMD) is a simulation method where the forces acting on the atoms are computed from first principles (i.e., using electronic structure calculations like DFT) at each time step of a molecular dynamics trajectory rsc.orgnih.gov. This approach provides a powerful tool for studying the dynamic evolution of molecules and materials, including structural phase transitions and behavior at finite temperatures, without relying on empirical potentials nih.govchemrxiv.org. While specific AIMD studies on the electronic band structure of TbVO₄ are not widely reported, the technique is extensively applied to other complex oxides, including rare-earth materials and perovskites, to predict reaction mechanisms, understand structural stability, and analyze thermodynamic properties nih.govresearchgate.net. For TbVO₄, ab initio lattice-dynamics calculations have been used to support experimental findings on pressure-induced phase transitions, identifying the structures of high-pressure polymorphs. AIMD simulations could further elucidate the atomistic mechanisms of such transformations and the influence of temperature on the electronic and structural properties.

Standard approximations within DFT, such as the Generalized Gradient Approximation (GGA), can fail to accurately describe materials with strongly correlated electrons, such as the d-electrons in vanadium and the f-electrons in terbium researchgate.net. This is due to an incomplete cancellation of the electron self-interaction energy, which leads to an incorrect description of localized electronic states researchgate.net. The GGA+U method is an extension that incorporates an on-site Hubbard U term to better account for the strong Coulomb repulsion between localized electrons. This correction significantly improves the prediction of band gaps, magnetic properties, and formation enthalpies in transition metal and rare-earth oxides nih.govresearchgate.net. The selection of an appropriate U value is critical and can be determined either from first-principles calculations or by fitting to experimental data, such as oxidation enthalpies. For vanadium oxides, optimal U values within the SCAN+U framework (a modern variant of GGA+U) have been determined to be around 1.0 eV, with the ideal value decreasing as the oxidation state of vanadium increases. For terbium compounds, a wider range of U values, typically between 3 and 9 eV, has been employed in the literature.

Representative Hubbard U Values Used in DFT+U Calculations
ElementOxide SystemTypical U Value (eV)Framework
VanadiumV-Oxides~1.0SCAN+U
TerbiumTb Compounds3.0 - 9.0DFT+U

Experimental Probes of Electronic States

Experimental techniques are essential for validating theoretical models and directly measuring the electronic properties of materials. Spectroscopic methods provide direct information about electron binding energies, the density of unoccupied states, and local atomic environments.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound, XPS is used to identify the oxidation states of terbium and vanadium by measuring the binding energies of their core-level electrons. The binding energy of the V 2p core level is particularly sensitive to its oxidation state. For instance, the V 2p₃/₂ peak for V⁵⁺ in V₂O₅ is found at a higher binding energy than that for V⁴⁺ in VO₂ or V³⁺ in V₂O₃, allowing for the quantification of different valence states on the material's surface. This analysis is crucial for understanding the surface chemistry, which often governs catalytic and electronic device performance.

Typical V 2p₃/₂ Binding Energies for Vanadium Oxides
Vanadium OxideVanadium Oxidation StateV 2p₃/₂ Binding Energy (eV)
V₂O₅V⁵⁺~517.3
VO₂V⁴⁺~515.7
V₂O₃V³⁺~515.0

Note: Binding energies are charge-corrected and can vary slightly based on the specific instrument and reference used.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of matter. It is used to investigate the unoccupied electronic states of a material by exciting a core electron to an empty state above the Fermi level. For this compound, XAS at the V L-edge and O K-edge can provide detailed information about the V 3d and O 2p orbitals and their hybridization. Studies on vanadium oxides have shown that XAS can distinguish between different phases (e.g., VO₂ and V₂O₅) and reveal changes in the electronic structure, such as the energy spacing between different d-orbital bands, which are sensitive to the local coordination and crystal structure nih.gov. This makes XAS an invaluable tool for characterizing the conduction band and understanding the nature of chemical bonding in TbVO₄.

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, typically integrated within a transmission electron microscope (TEM), that probes the electronic structure and composition of materials at a high spatial resolution. eag.com When a high-energy electron beam passes through a thin specimen, some electrons undergo inelastic scattering, losing a characteristic amount of energy. wikipedia.org This energy loss is used to identify the elemental composition, chemical bonding, and oxidation states of the atoms within the sample. eag.comeels.info

While specific EELS studies exclusively focused on this compound (TbVO₄) are not extensively detailed in the literature, the technique's application to related vanadium oxides provides a clear framework for the expected spectral features. Analysis of a TbVO₄ sample would focus on the core-loss edges of terbium, vanadium, and oxygen.

Key features in the EELS spectrum of TbVO₄ would include:

Vanadium L₂,₃ Edges: These peaks arise from the excitation of V 2p electrons to unoccupied 3d states. The precise energy and fine structure of these "white lines" are highly sensitive to the oxidation state of the vanadium atom. In TbVO₄, vanadium exists in the +5 oxidation state, which would result in a characteristic chemical shift to higher energy losses compared to lower oxidation states (e.g., V₂O₃ or VO₂).

Oxygen K Edge: This edge corresponds to the excitation of O 1s electrons. The near-edge fine structure (ELNES) of the O K edge provides information about the unoccupied density of states and the nature of the V-O and Tb-O bonds. It reflects the hybridization between the O 2p orbitals and the metal orbitals (V 3d and Tb 4f/5d).

Terbium M₄,₅ Edges: These intense peaks result from the excitation of Tb 3d electrons into unoccupied 4f orbitals. The shape and intensity ratio of the M₅ and M₄ lines can be used to confirm the trivalent (Tb³⁺) oxidation state, which is characteristic of terbium in most rare-earth compounds. wikipedia.org

By analyzing these spectral features, EELS can provide a detailed, nanoscale understanding of the local electronic environment and bonding within the terbium vanadate crystal structure.

Table 1: Expected Core-Loss Edges in EELS for TbVO₄

ElementEdgeOriginating TransitionInformation Yielded
Vanadium (V)L₂,₃V 2p → V 3dOxidation state (+5), V-O bond character
Oxygen (O)KO 1s → O 2p hybridized statesBonding environment, hybridization with V and Tb
Terbium (Tb)M₄,₅Tb 3d → Tb 4fOxidation state (+3), electronic configuration

Charge Transfer Mechanisms in this compound

Charge transfer (CT) transitions are fundamental electronic processes in transition metal compounds where an electron moves from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). libretexts.org These transitions are typically very intense compared to d-d transitions and play a crucial role in determining the optical properties of the material. libretexts.org

In this compound (TbVO₄), the primary charge transfer mechanism is of the Ligand-to-Metal Charge Transfer (LMCT) type. This process occurs within the tetrahedral vanadate (VO₄³⁻) anion. researchgate.net Specifically, an electron is excited from a filled molecular orbital, which is predominantly of oxygen 2p character, to an empty molecular orbital that is primarily of vanadium 3d character. researchgate.net

This O 2p → V 3d transition can be visualized as an internal redox process where the oxide ligand is momentarily oxidized and the V⁵⁺ metal center is momentarily reduced. libretexts.orglibretexts.org The energy required for this transition determines the position of the fundamental absorption edge in the ultraviolet-visible spectrum of vanadate compounds. The complex structure of the absorption band is a result of multiple possible many-electron transitions. researchgate.net

While the dominant CT mechanism involves the vanadate group, the presence of terbium introduces the possibility of other transitions. Although less common, charge transfer between the terbium ion and the vanadate group could also occur. Photoinduced LMCT is a known phenomenon in complexes involving earth-abundant metals and lanthanides, where excitation with light can lead to the formation of a radical on the ligand and a reduced metal center. nih.gov Such processes are of increasing interest in photocatalysis. aip.org

Analysis of Covalent and Ionic Contributions to Chemical Bonding

The chemical bonding in this compound (TbVO₄) is not purely ionic or covalent but exhibits characteristics of both, a common feature in complex ternary oxides. The bonding can be analyzed by considering the interactions within the vanadate polyhedral units and the interaction between the terbium cation and the vanadate anion.

Ionic Bonding: The primary ionic interaction occurs between the terbium cation (Tb³⁺) and the polyatomic orthovanadate anion (VO₄³⁻). wikipedia.org Terbium, as a rare-earth element, readily loses its three valence electrons to form a stable trivalent cation. wikipedia.org This cation is then held in the crystal lattice by strong electrostatic forces of attraction with the negatively charged vanadate anions. youtube.com This type of bonding, which involves the transfer of electrons between a metal and a non-metallic polyatomic ion, is characteristic of ionic compounds. youtube.comyoutube.com

Covalent Bonding: Significant covalent character is found within the tetrahedral VO₄³⁻ anion. wikipedia.org The bonds between the central vanadium atom and the four surrounding oxygen atoms are formed by the sharing of electrons. This involves the overlap of the vanadium 3d and 4s orbitals with the oxygen 2p orbitals to form strong, directional covalent bonds. While V-O bonds in many binary oxides can be highly ionic, the bonding within a discrete polyanion like vanadate is substantially covalent, leading to its stability as a structural unit. berkeley.edu This covalent interaction is responsible for the specific tetrahedral geometry of the vanadate ion. wikipedia.orgresearchgate.net

Table 2: Summary of Bonding Characteristics in this compound

BondPrimary Bonding TypeDescription
Tb³⁺ --- [VO₄]³⁻IonicElectrostatic attraction between the positive terbium cation and the negative vanadate polyanion.
V - O (within VO₄³⁻)Polar CovalentSharing of electrons between vanadium and oxygen atoms, involving orbital overlap and hybridization.

Mentioned Compounds

Magnetic Properties and Phenomena in Terbium Vanadium Oxide

Investigation of Magnetic Ordering Transitions

Terbium Vanadate (B1173111) (TbVO₄) is characterized by distinct phase transitions at low temperatures, which are fundamental to its magnetic behavior. A significant structural phase transition occurs at approximately 32.4 K–33 K. researchgate.netarxiv.org This second-order transition involves a change from a higher-symmetry tetragonal crystal structure to a lower-symmetry orthorhombic structure, driven by a cooperative Jahn-Teller effect. researchgate.net This structural change has profound implications for the magnetic properties of the material.

At a much lower temperature, TbVO₄ undergoes a transition to an antiferromagnetic state. researchgate.net The Néel temperature (Tₙ), which marks the onset of this antiferromagnetic ordering, is reported to be approximately 0.6 K. researchgate.net Below this temperature, the magnetic moments of the terbium ions align in an antiparallel arrangement, leading to a net zero magnetization in the absence of an external magnetic field. The study of this antiferromagnetic state is crucial for understanding the ground state magnetic properties of the compound.

TransitionTransition Temperature (K)Description
Structural (Tetragonal to Orthorhombic)~32.4 - 33A cooperative Jahn-Teller effect leads to a change in crystal symmetry. researchgate.netarxiv.org
Antiferromagnetic (Tₙ)~0.6Onset of antiferromagnetic ordering of Terbium ion moments. researchgate.net

In Terbium Vanadate, terbium predominantly exists in the trivalent (Tb³⁺) oxidation state. researchgate.net However, studies on doped TbVO₄ systems suggest that mixed valence states of both terbium and vanadium can be present, which in turn influences the material's magnetization and magneto-optical properties. researchgate.net While the tetravalent Tb⁴⁺ state is known in other terbium compounds, the Tb³⁺ state is primarily responsible for the magnetic phenomena observed in TbVO₄. researchgate.netresearchgate.net The specific electronic configuration of the Tb³⁺ ion is a key determinant of the compound's magnetic anisotropy and its response to external magnetic fields.

Spin-Lattice and Spin-Orbital Coupling Effects

The magnetic properties of Terbium Vanadate are significantly influenced by the cooperative Jahn-Teller effect, which represents a strong coupling between the electronic states of the Tb³⁺ ions and the crystal lattice vibrations (phonons). researchgate.net This interaction is a primary driver for the structural phase transition at 32.4 K. researchgate.net Furthermore, the terbium ion (Tb³⁺) itself is known for its strong spin-orbit coupling. This intrinsic property is a major contributor to the large magnetic anisotropy observed in the compound. While direct studies detailing the spin-lattice relaxation dynamics in TbVO₄ are not extensively covered in the available research, the pronounced Jahn-Teller distortion points to a significant interplay between the spin system and the lattice. researchgate.net

Magnetic Anisotropy Studies

Terbium Vanadate exhibits strong magnetic anisotropy, particularly in its low-temperature orthorhombic phase. arxiv.orgiaea.org Following the structural transition below 33 K, a significant anisotropy in the magnetic moment becomes evident. arxiv.orgnih.gov The easy axis of magnetization is found to be along the a-axis in the orthorhombic crystal structure. nih.gov This anisotropy is demonstrated by the differing magnetization values when an external magnetic field is applied along different crystallographic directions. researchgate.net For instance, at 4.2 K, the magnetization in the (001) plane shows a strong dependence on the angle of the applied magnetic field. researchgate.net Above the structural phase transition temperature, in the tetragonal phase, the magnetization becomes considerably less anisotropic. researchgate.netiaea.org

Magnetization Dynamics and Relaxation Phenomena

Detailed experimental studies focusing specifically on the magnetization dynamics and magnetic relaxation phenomena, such as those investigated through AC susceptibility measurements, for Terbium Vanadate are not extensively detailed in the surveyed scientific literature.

Influence of External Magnetic Fields on Magnetic States

The magnetic states of Terbium Vanadate are highly susceptible to external magnetic fields, especially at temperatures below the structural phase transition. researchgate.net The application of a magnetic field can induce new magnetic phases and significantly alter the alignment of magnetic domains.

Key findings include:

Domain Monodominization : In the low-temperature orthorhombic phase, TbVO₄ forms crystallographic domains. A relatively weak magnetic field applied along the or directions can be sufficient to transform the crystal into a single-domain state. researchgate.net

Field-Induced Magnetic Phase : At low temperatures, the application of an external magnetic field enhances the splitting of the pseudo-doublet ground state of the terbium ions. This increased splitting can stabilize a field-induced magnetic phase that is distinct from the zero-field magnetic state. nih.gov

Magnetization Behavior : At 2 K, the isothermal magnetization increases linearly with the applied field up to approximately 10 kOe before beginning to saturate. At a field of 70 kOe, the magnetization reaches a value of about 5.6 µB/Tb³⁺, which is significantly lower than the theoretical free ion value, indicating the presence of strong magnetic anisotropy. nih.gov

Magnetocaloric Effect : TbVO₄ exhibits a strong magnetocaloric effect, where the application or removal of a magnetic field causes a significant change in the material's temperature. Applying a 2 T magnetic field along the easy magnetization axis results in a maximum entropy change of approximately 20 J/kg K at 4 K. arxiv.org

Magnetic Field (H)Temperature (T)Observed Phenomenon
Relatively weak H ||T < 32.4 KInduces a single-domain state. researchgate.net
H > 10 kOeLow TemperaturesEnhanced splitting of pseudo-doublet ground state, stabilizing a new magnetic phase. nih.gov
Up to 70 kOe2 KMagnetization saturates towards ~5.6 µB/Tb³⁺. nih.gov
2 T4 KLarge magnetocaloric effect with entropy change of ~20 J/kg K. arxiv.org

Neutron Scattering for Magnetic Structure Determination

Neutron scattering is a premier experimental technique for determining the magnetic structure of materials. researchgate.net Because neutrons possess a magnetic dipole moment, they interact with the magnetic moments of atoms within a crystal. researchgate.netwikipedia.org This interaction allows for the mapping of the arrangement of magnetic spins, which is crucial for understanding magnetically ordered states like ferromagnetism, ferrimagnetism, and antiferromagnetism. aps.orgcmu.edu When a beam of neutrons passes through a magnetically ordered material, it is scattered, creating a diffraction pattern. The positions and intensities of the magnetic Bragg peaks in this pattern provide direct information about the magnetic unit cell, the orientation of the magnetic moments, and the magnitude of the ordered moments. researchgate.netcmu.edu

In the case of Terbium Vanadium Oxide (TbVO₄), the magnetic R³⁺ ions are expected to establish magnetic ordering at very low temperatures. nih.gov Indeed, it is known that TbVO₄ transitions to an antiferromagnetic state at a Néel temperature (Tₙ) of approximately 0.6 K. A key feature of TbVO₄ is the cooperative Jahn-Teller effect, which induces a structural phase transition from a tetragonal to an orthorhombic phase at a much higher temperature of around 33 K. nih.gov This structural distortion significantly influences the crystal field environment of the Tb³⁺ ions and, consequently, their magnetic properties. nih.gov

Despite the knowledge of its low-temperature antiferromagnetic ordering, detailed experimental determination of the specific magnetic structure of TbVO₄ using neutron diffraction is not widely reported in scientific literature. Neutron scattering studies on TbVO₄ have predominantly focused on the dynamics of the cooperative Jahn-Teller phase transition, investigating the coupling between the electronic states of the Terbium ions and the lattice phonons. The technical challenges associated with performing neutron diffraction experiments at the very low temperatures required to probe the antiferromagnetic state of TbVO₄ (below 0.6 K) are substantial.

Theoretically, a neutron diffraction experiment on a powdered or single-crystal sample of TbVO₄ below its Néel temperature would be expected to show additional Bragg peaks of magnetic origin, distinct from the nuclear Bragg peaks that define the crystal structure. aps.org Analysis of these magnetic peaks would, in principle, allow for the determination of the magnetic space group and the precise arrangement of the antiferromagnetically coupled Tb³⁺ moments. However, at present, detailed research findings from such an analysis on this compound are not available.

Multiferroic Coupling and Magnetoelectric Effects in this compound Systems

Multiferroic materials are compounds that exhibit more than one primary ferroic order, such as ferromagnetism and ferroelectricity, in the same phase. The coupling between these orders, known as the magnetoelectric effect, allows for the control of magnetic properties with an electric field or electric properties with a magnetic field, which is of great interest for technological applications.

In the context of this compound, there is no definitive evidence in the literature to classify it as a conventional multiferroic material, which would require the coexistence of long-range magnetic order and ferroelectric order. Research on rare-earth orthovanadates like TbVO₄ has primarily centered on the profound effects of the cooperative Jahn-Teller (JT) transition on their structural and magnetic properties. nih.govwestlake.edu.cn

The JT effect in TbVO₄ involves a spontaneous lattice distortion that lifts the orbital degeneracy of the Tb³⁺ ions, demonstrating an intrinsic and powerful coupling between the electronic (orbital) degrees of freedom and the crystal lattice (phonons). westlake.edu.cn This strong interaction is a form of magneto-elastic coupling, which is a component of the broader magnetoelectric phenomena. While not a magnetoelectric effect in the sense of inducing electric polarization, this magneto-elastic coupling means that the magnetic properties of TbVO₄ are exquisitely sensitive to lattice strain.

Research on related rare-earth orthovanadates has highlighted the presence of large magnetoelastic effects. nih.gov In TbVO₄, the structural distortion below the JT transition temperature (~33 K) leads to a strong magnetic anisotropy. arxiv.org This anisotropy is a direct consequence of the modified crystal field environment influencing the magnetic Tb³⁺ ions. Therefore, any mechanical strain that affects the JT distortion will, in turn, have a significant impact on the magnetic response of the material. This interplay, where a structural change dictates the magnetic behavior, is a fundamental characteristic of TbVO₄.

The table below summarizes key thermal and magnetic transitions in this compound, highlighting the temperatures at which strong coupling phenomena are observed.

TransitionTransition Temperature (K)Description
Jahn-Teller Transition~33Structural transition from tetragonal to orthorhombic phase due to cooperative Jahn-Teller effect, indicating strong electron-lattice coupling.
Antiferromagnetic Ordering~0.6Onset of long-range antiferromagnetic order of the Tb³⁺ magnetic moments.

While direct evidence for multiferroic coupling (the interplay between magnetic and ferroelectric order) in TbVO₄ is lacking, the system is a clear example of strong coupling between the lattice and magnetic degrees of freedom, mediated by the cooperative Jahn-Teller effect.

Optical and Spectroscopic Characterization of Terbium Vanadium Oxide

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Raman and Infrared (IR) spectroscopy, are essential for probing the phonon modes and molecular vibrations within the terbium vanadium oxide crystal structure. These methods provide detailed information about the lattice dynamics, symmetry, and bonding characteristics of the compound.

Raman Spectroscopy of Phonon Modes

Raman spectroscopy is a powerful non-destructive technique for characterizing the vibrational modes (phonons) of a material. uclouvain.be In this compound, which typically crystallizes in a zircon-type tetragonal structure, the Raman spectrum reveals distinct peaks corresponding to the internal vibrations of the VO₄³⁻ tetrahedra and the external lattice modes involving the motion of Tb³⁺ cations and the vanadate (B1173111) groups.

The primary Raman active modes in vanadate compounds are associated with the V-O bonds. aps.org For instance, a fully symmetric A₁g optical phonon mode, corresponding to the bending of the V-O unit, is a dominant feature in the Raman spectra of many vanadates. ethz.ch The A₁g mode is particularly sensitive to the V-V bond distance and can be used to probe structural distortions. researchgate.net Temperature-dependent Raman measurements show that phonon modes can shift in position and broaden as temperature increases, reflecting anharmonic effects within the crystal lattice. uclouvain.benih.gov In some vanadium oxides, Fano interaction, an interference between a discrete phonon state and a continuous electronic state, can be observed, providing insight into electron-phonon coupling. nih.gov

Table 1: Typical Raman Phonon Modes in Zircon-Type Orthovanadates Data synthesized from studies on analogous vanadate compounds.

Raman Shift (cm⁻¹) Mode Assignment Description
~150-260 External Modes Lattice vibrations involving Tb³⁺ and VO₄³⁻ units
~380 B₁g Internal ν₂(B₁) bending of VO₄³⁻
~490 E₉ Internal ν₄(E) bending of VO₄³⁻

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a material, exciting its vibrational modes. It serves as a complementary technique to Raman spectroscopy. The IR spectrum of this compound is dominated by absorptions originating from the vibrations of the vanadate groups. Analysis of terbium-doped yttrium orthovanadate-arsenate systems has utilized FT-IR spectroscopy to characterize the material's structure. acs.org

The primary absorption bands are associated with the stretching and bending modes of the V-O bonds within the VO₄³⁻ tetrahedra. The asymmetric stretching and bending modes are typically strong absorbers in the infrared spectrum. The presence of impurities or structural water can also be identified through characteristic IR bands, such as O-H stretching vibrations. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for Vanadate Compounds

Wavenumber (cm⁻¹) Vibrational Mode Description
~800-950 ν₃ (Asymmetric Stretch) Strong absorption related to the asymmetric stretching of V-O bonds in the VO₄³⁻ tetrahedron.

Luminescence and Photoluminescence Studies

This compound is a subject of interest for its luminescence properties, which arise from both the intrinsic emissions of the vanadate host and the characteristic emissions of the terbium ions.

Terbium Ion Emissions and Energy Transfer Mechanisms

When incorporated into the vanadate host, terbium (Tb³⁺) ions exhibit their characteristic sharp, line-like emission spectra, primarily in the green region. These emissions result from 4f-4f electronic transitions within the Tb³⁺ ion, which are shielded from the crystal field. The most intense emission corresponds to the ⁵D₄ → ⁷F₅ transition, which produces a bright green light at approximately 548 nm. nih.govmdpi.com

A crucial aspect of Tb³⁺ emission in a vanadate host is the energy transfer mechanism. The vanadate (VO₄³⁻) groups act as efficient sensitizers or "antennas." They absorb ultraviolet (UV) excitation energy and then transfer it non-radiatively to the nearby Tb³⁺ ions, exciting them to the ⁵D₄ energy level from which they luminesce. nih.govuu.nl However, the luminescence of Tb³⁺ in many vanadate hosts like YVO₄ has historically been observed to be weak or entirely quenched. acs.org This quenching is attributed to the formation of a low-lying Tb³⁺-to-V⁵⁺ metal-to-metal charge transfer (MMCT) state, which provides a non-radiative pathway for the excited energy to dissipate. acs.orgnih.gov

Table 3: Principal Photoluminescence Emission Lines of Tb³⁺ Ion (from ⁵D₄ State)

Transition Approximate Wavelength (nm) Color
⁵D₄ → ⁷F₆ 485-495 Blue
⁵D₄ → ⁷F₅ 545-555 Green (Dominant)
⁵D₄ → ⁷F₄ 580-590 Yellow-Orange

Vanadate Group Related Luminescence and Self-Activated Emissions

The vanadate (VO₄³⁻) groups in this compound can exhibit their own intrinsic luminescence, a phenomenon known as self-activated emission. This luminescence is typically a broad band emission, often in the blue-green to yellow-green spectral range, which occurs even without any activator ions. iaea.orgresearchgate.net

This broad emission originates from a charge transfer transition within the VO₄³⁻ molecular ion, specifically from the oxygen 2p orbitals to the vanadium 3d orbitals. iaea.org The excitation band is attributed to the ¹A₁ → ¹T₁ transition, with the subsequent emission assumed to originate from the triplet ³T₁ and ³T₂ states. iaea.org The structural features of the vanadate tetrahedra, particularly the V-O bond distances, can influence the energy of this transition and thus the color of the emitted light. researchgate.net

Influence of Defects on Luminescence Properties

Structural defects within the crystal lattice can have a profound impact on the luminescence properties of this compound. While defects are often associated with quenching luminescence, recent studies have shown they can play a critical role in enabling it. In materials like terbium-doped yttrium orthovanadate, which are chemically similar to TbVO₄, defect engineering has been shown to overcome the MMCT quenching process. nih.gov

High defect densities, expanded unit cells, and the presence of carbonates or hydroxides can shift the quenching MMCT state to higher energies. nih.gov This shift makes the radiative energy transfer from the vanadate groups to the Tb³⁺ ions more favorable, allowing the characteristic terbium luminescence to be observed. nih.gov Oxygen vacancies are among the most common defects in vanadium oxides and can significantly alter the electronic structure and luminescent pathways. nih.gov Therefore, controlling the defect density and microstructure, particularly in nanosized phosphors, is a key strategy for enhancing the emission efficiency of Tb³⁺ in vanadate hosts. nih.gov

Absorption and Reflectance Spectroscopy

The optical absorption and reflectance characteristics of Terbium Orthovanadate provide fundamental insights into its electronic structure and its interaction with light. While comprehensive experimental spectra are not widely published, theoretical studies and comparisons with analogous rare-earth vanadates offer valuable information.

Theoretical calculations based on first-principles have been employed to determine the electronic band structure of TbVO₄. These studies predict a direct band gap, which is a crucial parameter governing the onset of optical absorption. The calculated values for the direct band gap of TbVO₄ are presented in the table below.

Computational MethodCalculated Direct Band Gap (eV)
First-Principles Calculations~3.5 eV

This theoretical band gap indicates that significant absorption of photons in Terbium Orthovanadate begins in the ultraviolet region of the electromagnetic spectrum. The absorption is attributed to the transition of electrons from the valence band, primarily composed of O 2p orbitals, to the conduction band, which is mainly formed by V 3d orbitals.

Experimental studies on other rare-earth vanadates, such as yttrium orthovanadate (YVO₄) and gadolinium orthovanadate (GdVO₄), which are often used as laser host materials, show characteristic absorption features. nih.govnycu.edu.tw By analogy, it is expected that the absorption spectrum of TbVO₄ would also exhibit sharp lines corresponding to the intra-4f electronic transitions of the Tb³⁺ ion, superimposed on the fundamental absorption edge.

Ultrafast Spectroscopic Probes of Excitations

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are powerful tools for investigating the dynamics of excited states in materials on extremely short timescales. These methods can provide critical information about processes like electron-hole recombination, energy transfer, and the formation of transient species.

Currently, there is a notable lack of published research specifically applying ultrafast spectroscopic probes to study excitations in Terbium Orthovanadate. However, the potential of such studies is significant. For instance, ultrafast spectroscopy could be used to probe the dynamics of charge carriers after photoexcitation above the band gap, elucidating the mechanisms of energy relaxation and recombination.

Furthermore, given the presence of the Tb³⁺ ions, ultrafast techniques could potentially be employed to study the energy transfer dynamics between the vanadate host lattice and the terbium ions. Understanding these ultrafast processes is crucial for applications in areas such as scintillators and phosphors, where the efficiency of energy transfer is a key performance metric. Theoretical analyses have shown that femtosecond laser pulses can efficiently initiate magnetization dynamics in rare-earth ions within oxide lattices, suggesting a promising avenue for future experimental exploration in TbVO₄. aps.org

Spectroscopic Investigation of Electronic Transitions

The electronic transitions in Terbium Orthovanadate are a key aspect of its optical properties and are primarily associated with the Tb³⁺ ion and the vanadate (VO₄³⁻) group.

The electronic configuration of the trivalent terbium ion (Tb³⁺) is [Xe]4f⁸. The partially filled 4f shell gives rise to a series of sharp, well-defined electronic transitions within the 4f energy levels. These transitions are governed by selection rules and are characteristic of the Tb³⁺ ion. The most prominent transitions typically observed in the luminescence spectra of terbium-containing compounds are from the excited ⁵D₄ level to the various levels of the ⁷F ground state multiplet (⁷F₆, ⁷F₅, ⁷F₄, etc.). rsc.orgnih.gov These transitions result in the characteristic green emission of terbium.

Spectroscopic studies of Tb³⁺ in other host lattices, such as yttrium tantalate, have provided detailed insights into the energy level structure and the selection rules governing the optical transitions. stanfordmaterials.com Similar investigations on TbVO₄ would reveal the specific energies of the Stark levels resulting from the crystal field splitting of the Tb³⁺ energy levels in the zircon-type crystal structure. The crystal field created by the surrounding oxygen ions lifts the degeneracy of the free-ion energy levels, leading to a fine structure in the absorption and emission spectra.

In addition to the intra-4f transitions of Tb³⁺, charge transfer transitions also play a role in the electronic spectrum of Terbium Orthovanadate. A charge transfer transition involves the transfer of an electron from the oxygen ligands to the vanadium or terbium ions. The O²⁻ → V⁵⁺ charge transfer band is typically a broad and intense absorption feature located in the ultraviolet region and is responsible for the fundamental absorption edge of the material. A Tb³⁺ → V⁵⁺ charge transfer is also possible.

The table below summarizes the key electronic transitions in this compound.

Type of TransitionDescriptionSpectral Region
Intra-4f transitions (Tb³⁺)Transitions between the energy levels within the 4f orbital of the terbium ion (e.g., ⁷F → ⁵D).UV, Visible, Near-Infrared
Charge Transfer (O²⁻ → V⁵⁺)Transfer of an electron from an oxygen p-orbital to a vanadium d-orbital. Defines the main absorption edge.Ultraviolet
Charge Transfer (Tb³⁺ → V⁵⁺)Transfer of an electron from a terbium f-orbital to a vanadium d-orbital.Ultraviolet

Charge Transport and Dielectric Properties Research of Terbium Vanadium Oxide

Electrical Conductivity Mechanisms

The electrical conductivity of terbium vanadium oxide is governed by mechanisms that are highly dependent on temperature, crystal structure, and the presence of defects. Studies on related rare-earth vanadates provide a framework for understanding these processes.

In the lower temperature interval, the electrical conduction in heavy rare-earth vanadates like TbVO₄ is primarily attributed to a hopping mechanism. researchgate.net This process involves localized charge carriers, which are electrons or holes, moving between adjacent localized states. In the case of these vanadates, the defect centers, such as V⁴⁺ ions, act as these localized sites. researchgate.net The charge carriers require thermal energy to overcome the potential barrier and "hop" from one site to another, leading to a temperature-dependent conductivity. This behavior is characteristic of materials where electron wave functions are localized due to disorder or strong electron-lattice interactions.

The random occupancy of different cations at the B-site in perovskite structures can lead to locally varying competing magnetic exchange interactions, which can also influence the conductivity, favoring mechanisms like variable-range hopping. researchgate.net

In many oxide materials, including vanadates, the charge carriers are not bare electrons but are instead polarons. A polaron is a quasiparticle consisting of an electron coupled with a surrounding lattice distortion. The formation of polarons can significantly influence the electrical transport properties.

While electronic conductivity is a primary focus in many studies of this compound, the potential for ionic conductivity, specifically the transport of oxide ions (O²⁻), is also a subject of investigation, particularly in the context of solid oxide fuel cells and oxygen sensors. Generally, oxide-ion conduction in crystalline materials relies on the mobility of oxygen vacancies or interstitials.

In zircon-type structures, to which TbVO₄ belongs, the mobility of oxygen ions is a possibility. However, detailed studies specifically quantifying the oxide ion conductivity in TbVO₄ are not extensively reported. Research on other complex oxides with similar structural motifs suggests that factors like the size of the interstitial sites and the bond ionicity of the metal-oxygen bonds play a crucial role in facilitating fast interstitial migration of oxide ions. researchgate.net

Dielectric Response and Relaxation Phenomena

The dielectric properties of this compound are of interest for applications in capacitors, resonators, and other electronic components. The dielectric response is intimately linked to the material's crystal structure and its interaction with an external electric field.

First-principles calculations have been employed to investigate the optical and dielectric properties of TbVO₄. These studies provide theoretical values for the static dielectric constants. bohrium.com Experimental work on related rare-earth vanadates like DyVO₄ has demonstrated their potential as microwave dielectric ceramics with low dielectric constants. researchgate.net For instance, DyVO₄ ceramic sintered at 1150 °C exhibited a relative permittivity (εr) of 11.69. researchgate.net The dielectric loss, another critical parameter, has been considered in the context of magneto-optical applications of TbVO₄. science.gov

The dielectric properties can be influenced by various factors, including structural phase transitions. TbVO₄ is known to undergo pressure-induced phase transitions from the zircon structure to scheelite and then to a monoclinic fergusonite structure, which would be expected to alter its dielectric response. acs.org

Interactive Table: Calculated Dielectric Constants for TbVO₄

Property Calculated Value
Static Dielectric Constant (ε₁xx(0)) 5.5

Note: These values are based on theoretical calculations and may differ from experimental results.

Thermoelectric Properties Research

Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, making them important for waste heat recovery and solid-state cooling applications. The efficiency of a thermoelectric material is characterized by the dimensionless figure of merit, ZT, which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ).

Research into the thermoelectric properties of rare-earth vanadates is an emerging field. For TbVO₃, the Seebeck coefficient has been reported, providing insight into the nature of the charge carriers. rug.nl The electrical resistivity of TbVO₃ is also a key parameter in evaluating its potential as a thermoelectric material. vdoc.pub

While comprehensive studies on the full thermoelectric performance of this compound are limited, research on other rare-earth-containing thermoelectric materials provides a basis for understanding the potential of these compounds. For instance, rare-earth element doping has been shown to enhance the Seebeck coefficient and reduce lattice thermal conductivity in materials like GeTe, leading to an improved ZT. usq.edu.au Similarly, in rare-earth substituted SrTiO₃, a high power factor (S²σ) has been achieved. rsc.org These findings suggest that with further research and materials engineering, this compound could be a candidate for thermoelectric applications.

Interactive Table: Thermoelectric Properties of TbVO₃ at 300 K

Property Value
Electrical Resistivity (ρ) 10⁵ Ω·cm

Note: These values are from a semiconductor data handbook and represent typical values.

Surface and Interface Phenomena in Terbium Vanadium Oxide

Surface Reconstruction and Termination Studies

No specific experimental or theoretical studies on the surface reconstruction or preferred termination of Terbium Vanadium Oxide were identified. Research on vanadium oxides indicates that their surface termination is highly sensitive to environmental conditions and can significantly influence their electronic properties. hlrn.deosti.gov However, how the presence of terbium would alter these surface structures in a mixed oxide is not documented.

Interaction with Adsorbates

There is no available data detailing the interaction of specific adsorbate molecules with the surface of this compound. Studies on vanadium oxide surfaces show interactions with water and other molecules, but these findings cannot be directly applied to the terbium-containing compound. utwente.nl

Heterostructure Formation and Interfacial Strain

While the formation of heterostructures and the role of interfacial strain are critical topics for materials like vanadium oxides in electronic and energy applications, rsc.orgnih.gov no literature was found on the formation of heterostructures involving this compound or an analysis of the resulting interfacial strain.

Surface Reactivity for Catalytic Applications

The catalytic properties of vanadium oxides are well-established for various oxidation reactions. lehigh.eduscispace.com However, there is no specific research on the surface reactivity of this compound for catalytic purposes or how the inclusion of terbium might modify the catalytic activity of the vanadium sites.

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Advanced Applications and Functionalization Research of Terbium Vanadium Oxide

Research in Spintronic Devices

Current research literature does not provide significant information regarding the specific application of Terbium Vanadium Oxide (TbVO4) in spintronic devices. While the field of spintronics actively explores materials with unique magnetic and electronic properties, dedicated studies focusing on terbium orthovanadate for spin-based electronics are not prominent in the available scientific publications. The investigation into its potential spin-related phenomena remains a prospective area for future research.

Exploration in Magneto-Optical Devices

This compound, specifically in its single crystal form (TbVO4), has been the subject of research for its significant magnetic properties, which are foundational to magneto-optical applications. The compound exhibits strong magnetic anisotropy, particularly at low temperatures. Below its structural phase transition temperature of approximately 33 K, TbVO4 changes from a tetragonal to an orthorhombic crystal structure, which induces this pronounced anisotropy. arxiv.orgresearchgate.net

Investigations into the magnetic properties of TbVO4 have revealed that the formation of two types of crystallographic domains in its low-temperature orthorhombic phase plays a crucial role. iaea.org The response of these domains to strong magnetic fields has been analyzed, providing insight into the material's magnetization as a function of field strength and temperature. researchgate.netiaea.org

A key finding is the giant magnetocaloric effect (MCE) observed in TbVO4 single crystals, making the material a candidate for magnetic refrigeration, a technology relevant to the cooling of sensitive optical and electronic devices. arxiv.org This effect is highly anisotropic, meaning its magnitude depends on the direction of the applied magnetic field relative to the crystal axes. The application of a magnetic field along the easy magnetization axis results in a significant entropy change, which is a key parameter for cooling efficiency. arxiv.org Such strong thermal effects can also be achieved by simply rotating the crystal in a constant magnetic field, an approach known as the rotating magnetocaloric effect, which could simplify the design of cryogenic refrigerators. arxiv.org

The table below summarizes key magnetic and magnetocaloric properties of TbVO4 based on reported research findings.

PropertyValue/ObservationMagnetic Field (H) / ConditionsReference
Structural Phase Transition ~33 K (Tetragonal to Orthorhombic)Not Applicable arxiv.orgresearchgate.net
Maximum Entropy Change (-ΔST) ~20 J/kg·K2 T along easy axis at 4 K arxiv.org
Maximum Entropy Change (-ΔST) ~22 J/kg·K7 T arxiv.org
Refrigerant Capacity ~823 J/kgFor a 7 T field change arxiv.org
Anisotropic Magnetization Observed below 33 K, dependent on crystal orientation ( semanticscholar.org vs. rsc.org)H = 10 kOe researchgate.net

These fundamental properties, particularly the strong magnetic anisotropy and magnetocaloric effect, underscore the potential of this compound in the development of future magneto-optical and related thermal management devices.

Catalytic Research and Photocatalysis

Zircon-type orthovanadates (of which this compound, TbVO4, is a member) are recognized for their potential in applications as catalysts. arxiv.org This suggests a promising avenue for TbVO4 in the field of catalysis. However, specific and detailed research studies focusing exclusively on the catalytic or photocatalytic activity of pure this compound are not extensively documented in the current body of scientific literature. While the broader family of vanadium oxides is well-studied in catalysis, dedicated investigations into the specific performance and reaction mechanisms of TbVO4 are still emerging.

Photocatalytic Mechanisms for Redox Reactions

Heterogeneous Catalysis Investigations

While the potential of orthovanadates as catalysts is noted, specific investigations into the application of this compound as a heterogeneous catalyst are limited. Heterogeneous catalysis involves a catalyst in a different phase from the reactants, and materials like supported vanadium oxides are common in industrial processes. psu.edutechexplorist.com Research detailing the synthesis of supported TbVO4 catalysts, their surface characterization, and their performance in specific heterogeneous catalytic reactions has yet to be widely published.

Research in Energy Storage Materials

Based on available scientific literature, there is no significant research focused on the application of this compound as a material for energy storage devices such as batteries or supercapacitors. The field of energy storage materials extensively investigates various metal oxides for their electrochemical properties. However, studies detailing the use of terbium orthovanadate as an electrode material, its ion intercalation capabilities, or its performance in electrochemical energy storage systems have not been reported.

Exploration in Radiation Detection Materials

The investigation into novel materials for radiation detection is a critical area of materials science, driven by the need for more efficient, faster, and more robust scintillators and sensors. While not a conventionally established radiation detection material, a hypothetical compound, this compound, presents an interesting case for exploration based on the distinct and complementary properties of its constituent elements. This section explores the potential application of this compound in radiation detection by examining the well-documented luminescence of terbium-doped materials and the radiation-sensitive properties of vanadium oxides.

Terbium (Tb³⁺) ions are well-known activators in luminescent materials, prized for their sharp, intense green emission. mdpi.comrsc.org When incorporated into a host crystal lattice, terbium ions can efficiently convert energy from ionizing radiation into visible light, a process known as scintillation. mdpi.com The primary emission of Tb³⁺ is centered around 544 nm, which corresponds to the ⁵D₄ → ⁷F₅ transition. mdpi.comnih.gov This wavelength is advantageously situated within the high sensitivity region of modern silicon-based photodetectors, such as CCD and CMOS sensors, which are commonly used in radiation imaging systems. rsc.org

Research into various terbium-doped scintillators has revealed promising, albeit varied, performance characteristics. For instance, terbium-doped gadolinium pyrosilicate (Tb:Gd₂Si₂O₇) has demonstrated an exceptionally high scintillation light yield of up to 95,600 photons/MeV. mdpi.commdpi.com Similarly, terbium-doped gadolinium gallium garnet (GGG:Tb) thin films have shown a light output of 52% compared to a reference YAG:Ce crystal, with minimal afterglow. rsc.org However, a common characteristic of many terbium-doped scintillators is a relatively long luminescence lifetime, often in the millisecond range. mdpi.comrsc.orgnih.gov While this long decay time can be a limitation for high count-rate applications, it is suitable for applications where high brightness is prioritized over rapid response, such as in X-ray radiography. mdpi.com

The vanadium oxide component of the hypothetical compound introduces another dimension to its potential radiation detection capabilities. Vanadium oxides are known for their multiple oxidation states (e.g., V²⁺, V³⁺, V⁴⁺, V⁵⁺), each associated with distinct optical properties and colors. hysafe.info This multivalency makes them sensitive to external stimuli, including ionizing radiation. Studies on vanadium pentoxide (V₂O₅) thin films have shown that exposure to gamma radiation can induce changes in their optical properties, including a darkening of the material. hysafe.infolsbu.ac.uk This color change is attributed to the reduction of vanadium ions from a +5 oxidation state. hysafe.info This chemochromic response to radiation suggests a potential application as a passive radiation sensor, where the accumulated dose could be estimated by the change in optical absorbance.

Furthermore, vanadium oxide-based materials are utilized in thermal infrared detectors, specifically as microbolometers. infinitioptics.com While this application is not directly related to scintillating detectors for high-energy radiation, it demonstrates the sensitivity of vanadium oxide's electrical properties to energy deposition. It is conceivable that the interaction of ionizing radiation with a this compound lattice could induce not only luminescence via the terbium ions but also a measurable change in the electronic properties of the vanadium oxide host.

The combination of terbium and vanadium in a single oxide compound could therefore offer a multifunctional radiation detection material. The terbium would act as the luminescent center for scintillation-based detection, while the vanadium oxide lattice could provide a secondary detection mechanism through radiation-induced changes in its optical or electrical properties. However, significant challenges would need to be addressed. The efficiency of energy transfer from the vanadium oxide host to the terbium ions would be a critical factor determining the scintillation light yield. Furthermore, potential quenching of the terbium luminescence by the vanadium ions would need to be investigated and mitigated. The stability of the material under prolonged radiation exposure would also be a key consideration.

The following tables summarize key research findings for terbium-doped scintillators and the observed effects of radiation on vanadium oxides, which could inform the theoretical performance of a this compound detector.

MaterialDopant ConcentrationLight Yield (photons/MeV)Principal Emission Peak (nm)Decay Time (ms)Reference
Gd₂Si₂O₇:Tb1.0 mol%95,6005443.22 mdpi.commdpi.com
La₂Si₂O₇:Tb1.0 mol%47,700540~1.3-3.2 mdpi.com
Y₂Si₂O₇:Tb1.0 mol%29,600540~1.3-3.2 mdpi.com
Lu₂Si₂O₇:Tb1.0 mol%20,700540~1.3-3.2 mdpi.com
Gd₃Ga₅O₁₂:Tb (thin film)6 at%52% of YAG:Ce543~2.3 rsc.org
LiLuF₄:Tb (nanocrystals)15%130.15% of BGO powder5445.47 nih.gov

Interactive Data Table: Scintillation Properties of Various Terbium-Doped Materials

MaterialRadiation TypeObserved EffectsPotential ApplicationReference
Pd-V₂O₅Gamma (Co-60)Darkening of the film (orange-brown to green-brown); reduced rate of color change upon subsequent H₂ exposure.Passive radiation dose indicator hysafe.info
V₂O₅Gamma (Co-60)Decreased optical transmittance; surface degradation at high doses (250 kGy).Radiation-sensitive optical material lsbu.ac.uk
V₂O₅X-rays, GammaStructural changes observed, but films demonstrated resistance to radiation.Radiation-hard optical component researchgate.net

Interactive Data Table: Effects of Ionizing Radiation on Vanadium Oxide Thin Films

Computational and Theoretical Modeling of Terbium Vanadium Oxide

First-Principles Calculations of Electronic and Magnetic Structures

First-principles calculations, rooted in density functional theory (DFT), provide a powerful framework for investigating the electronic and magnetic ground states of Terbium Vanadium Oxide. These calculations are crucial for understanding the material's fundamental properties without relying on empirical parameters.

At room temperature, this compound crystallizes in a tetragonal zircon-type structure with the space group I4₁/amd. In this structure, the terbium (Tb³⁺) ions are coordinated by eight oxygen atoms, forming TbO₈ bisdisphenoids, while vanadium and oxygen form isolated VO₄ tetrahedra. arxiv.org

To accurately model the strongly correlated 4f electrons of the Tb³⁺ ion, standard DFT is often augmented with a Hubbard U correction (DFT+U). This approach better describes the localized nature of these electrons, which play a pivotal role in the magnetic properties of the material. Calculations have revealed the presence of antiferromagnetic (AFM) correlations among the Tb³⁺ spins. arxiv.org The experimentally obtained effective magnetic moment of approximately 9.71 μB aligns well with the theoretically calculated value of 9.72 μB for a free Tb³⁺ ion, further validating the computational models. arxiv.org

First-principles investigations have also been conducted to study the electronic band structure of TbVO₄. These calculations indicate that in its tetragonal phase, TbVO₄ is a semiconductor with a direct bandgap at the Γ point of the Brillouin zone. mdpi.com The electronic structure is significantly influenced by the hybridization between the V 3d and O 2p orbitals, which form the valence and conduction bands.

Molecular Dynamics Simulations of Lattice Dynamics

While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the literature, the methodology is a powerful tool for studying the time evolution of atomic positions and velocities, providing insights into the lattice dynamics of materials. In principle, MD simulations for TbVO₄ would involve defining an appropriate interatomic potential that accurately describes the forces between the Tb, V, and O atoms. Such a potential could be derived from first-principles calculations or empirical models.

MD simulations could be employed to study various dynamical properties, including thermal expansion, heat capacity, and the dynamics of structural phase transitions. By simulating the system at different temperatures, one could observe the atomic rearrangements that occur during the transition from the high-temperature tetragonal phase to the low-temperature orthorhombic phase. Furthermore, MD simulations can be used to calculate the phonon density of states and dispersion curves by analyzing the atomic velocity autocorrelation function.

Phonon Dispersion Calculations

Phonon dispersion calculations are essential for understanding the vibrational properties of a crystal lattice and are crucial for determining its dynamical stability and thermodynamic properties. For this compound, these calculations can be performed using first-principles methods based on density functional perturbation theory (DFPT) or the small displacement method.

These calculations would reveal the frequencies of the vibrational modes as a function of the wavevector throughout the Brillouin zone. The resulting phonon dispersion curves would show distinct branches corresponding to acoustic and optical modes. The acoustic modes, with frequencies that go to zero at the Γ point, describe the collective in-phase motion of atoms, while the optical modes correspond to out-of-phase movements and typically have higher frequencies.

A key feature of interest in the phonon dispersion of TbVO₄ would be the presence of any soft modes. A soft mode is a vibrational mode whose frequency decreases as a certain parameter, such as temperature or pressure, approaches a critical value, often indicating an impending structural phase transition. For TbVO₄, a soft mode associated with the B₂g symmetry distortion would be expected to appear as the temperature approaches the Jahn-Teller transition temperature.

Crystal Field Theory Analysis of Terbium Ions

Crystal field theory (CFT) provides a framework for understanding the splitting of the electronic energy levels of the Tb³⁺ ion due to the electrostatic field created by the surrounding oxygen ligands. In the high-temperature tetragonal phase of TbVO₄, the Tb³⁺ ion (with a 4f⁸ electronic configuration and a ⁷F₆ ground state multiplet) is in a site of D₂d symmetry. The crystal field splits the (2J+1) = 13-fold degenerate ⁷F₆ manifold into seven singlets and three doublets. arxiv.org

The ground state is a singlet (Γ₁), followed by a doublet (Γ₅) at approximately 12 K and another singlet (Γ₃) at around 27.5 K. arxiv.org Below the structural transition temperature of about 33 K, a cooperative Jahn-Teller effect leads to an orthorhombic distortion of B₂g symmetry. arxiv.org This distortion further lifts the degeneracy of the electronic levels.

In the low-symmetry orthorhombic phase, the crystal field energy levels are significantly altered. The Γ₅ doublet splits into two singlets. One of these singlets, along with the original ground state singlet, forms a pseudo-doublet with a small energy separation of about 1.3 K. arxiv.org This low-lying pseudo-doublet plays a crucial role in the low-temperature magnetic and thermal properties of TbVO₄.

Table 1: Crystal Field Splitting of Tb³⁺ in Tetragonal TbVO₄

Energy LevelSymmetryDegeneracy
Ground StateΓ₁Singlet
First Excited StateΓ₅Doublet
Second Excited StateΓ₃Singlet

Modeling of Phase Transitions and Stability

First-principles calculations can be used to model this transition by calculating the total energy as a function of the orthorhombic distortion. The potential energy surface can be mapped out, revealing the energy barrier between the tetragonal and orthorhombic phases and confirming the lower energy of the distorted structure at low temperatures.

The stability of the different phases of TbVO₄ under pressure has also been investigated using first-principles calculations. By computing the enthalpy of the zircon-type and a potential high-pressure scheelite-type structure as a function of pressure, the transition pressure can be determined. mdpi.com These calculations help to establish the pressure-temperature phase diagram of the material. The energy-volume and enthalpy-pressure curves derived from these calculations are fundamental in assessing the phase stability under varying conditions. mdpi.com

Computational Approaches for Defect Energetics

Computational modeling provides a powerful means to investigate the energetics of point defects, such as vacancies, interstitials, and substitutions, in this compound. These defects can significantly influence the material's electronic, optical, and magnetic properties. First-principles calculations, typically performed using supercell models, are the primary tool for studying defect energetics.

In this approach, a large supercell of the TbVO₄ crystal is constructed, and a single point defect is introduced. The total energy of the supercell with the defect is then calculated and compared to the energy of a perfect supercell and the chemical potentials of the constituent elements. This allows for the determination of the defect formation energy, which is a key quantity in determining the equilibrium concentration of defects under different growth or processing conditions.

Calculations can be performed for defects in various charge states to determine their ionization levels within the band gap. This information is crucial for understanding the role of defects in carrier trapping and recombination processes. For a comprehensive understanding, it is important to consider the chemical potentials of the constituent elements (Tb, V, and O), which depend on the experimental conditions. By calculating the formation energies for a range of chemical potentials, a stability diagram for different defects can be constructed.

Future Research Directions and Emerging Areas for Terbium Vanadium Oxide

Integration into Complex Heterostructures and Superlattices

A significant frontier in materials science involves the creation of complex heterostructures and superlattices, where alternating layers of different materials are grown epitaxially. This approach can induce novel electronic and magnetic states that are not present in the individual bulk materials. unige.ch For rare-earth vanadates, this strategy opens up pathways to tailor their functionalities. cnrs.fr

Future research on Terbium Vanadium Oxide is expected to focus on its integration into such complex architectures. By alternating layers of TbVO4 with other perovskite oxides or rare-earth vanadates, it may be possible to manipulate the crystal symmetry and induce phenomena like ferroelectricity. unige.ch The development of advanced thin-film deposition techniques, such as pulsed laser deposition and molecular beam epitaxy, will be crucial for the controlled, layer-by-layer growth of these heterostructures. unige.chcnrs.fr

The interfaces between the different material layers are of particular interest, as this is where emergent phenomena often arise due to factors like lattice strain, charge transfer, and orbital reconstruction. nih.govutexas.eduscispace.comresearchgate.net For example, constructing heterojunctions with other semiconductor materials could enhance the photocatalytic activity of vanadates, a principle that has been demonstrated with other rare-earth vanadates like NdVO4 and PrVO4. acs.org Investigating the structural and chemical intermixing at these interfaces using high-resolution techniques will be key to understanding and controlling the properties of TbVO4-based heterostructures. unige.ch

Potential Heterostructure Components with TbVO4Targeted Properties/PhenomenaRelevant Fabrication Techniques
Other Rare-Earth Vanadates (e.g., LaVO3, PrVO3)Induced Ferroelectricity, Modified Magnetic OrderingMolecular Beam Epitaxy (MBE), Pulsed Laser Deposition (PLD)
Perovskite Oxides (e.g., SrTiO3)2D Electron Gas Formation, Enhanced Dielectric PropertiesPLD, Sputtering
Semiconductor Materials (e.g., g-C3N4, InVO4)Enhanced Photocatalytic ActivityIn-situ Self-Assembly, Hydrothermal Methods

Quantum Phenomena in Nanoscale this compound Systems

As the dimensions of materials are reduced to the nanoscale, their properties can be dramatically altered by quantum mechanical effects. For this compound, exploring these quantum phenomena in nanoscale systems represents a promising research avenue. Innovations in nanotechnology have already shown that nanoparticles of other terbium oxides (Tb4O7) can exhibit unique quantum properties, suggesting similar potential for TbVO4. semanticscholar.org

Two key quantum phenomena that could be investigated in nanoscale TbVO4 are quantum confinement and quantum tunneling:

Quantum Confinement: When the size of a TbVO4 nanoparticle becomes comparable to the de Broglie wavelength of its electrons, the energy levels become quantized. This can significantly alter the optical and electronic properties of the material, potentially leading to size-dependent luminescence or enhanced catalytic activity.

Quantum Tunneling: This phenomenon allows particles to pass through an energy barrier that they classically could not overcome. In the context of catalysis, quantum tunneling could enable chemical reactions to proceed at lower temperatures, and studying this in TbVO4 nanoparticles could open up new applications in low-temperature catalysis.

Future work in this area will require the synthesis of high-quality, size-controlled TbVO4 nanoparticles and nanostructures. Advanced spectroscopic techniques will then be needed to probe the discrete energy levels and investigate the dynamics of charge carriers to identify and understand the quantum effects at play.

Exploration of Novel and Sustainable Synthesis Techniques

The properties and performance of this compound are highly dependent on its morphology, particle size, and crystallinity, which are in turn controlled by the synthesis method. Future research will increasingly focus on developing novel and sustainable synthesis techniques that offer better control over these parameters while minimizing environmental impact.

Several promising synthesis routes are being explored for related materials, which could be adapted for TbVO4:

Sol-Gel Method: This technique allows for the synthesis of nanoparticles at relatively low temperatures, providing good control over particle size and homogeneity. It has been successfully used to produce terbium-doped bismuth vanadium oxide and other nanomaterials. acs.orgresearchgate.netnih.govfigshare.comnih.gov

Hydrothermal and Solvothermal Methods: These methods involve chemical reactions in a closed system at elevated temperature and pressure and are versatile for producing a wide range of nanostructured materials, including nanorods, nanowires, and complex morphologies like nano-flowers. figshare.comrsc.orgfigshare.comconfer.co.nz They are well-suited for synthesizing rare-earth orthovanadates with controlled morphology. figshare.comfigshare.com

Green Synthesis: An emerging area of focus is the use of environmentally benign reagents and processes. This can involve using plant extracts or microorganisms as reducing or capping agents, reducing the reliance on toxic chemicals and harsh reaction conditions. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the development of these sustainable synthesis routes.

Liquid-Phase Synthesis: The synthesis of terbium and vanadium metal nanoparticles in the liquid phase has been demonstrated as a route to highly reactive starting materials. nih.gov This could be a precursor step for novel, low-temperature routes to form this compound.

The table below summarizes some of these emerging synthesis techniques and their potential advantages for producing this compound.

Synthesis TechniqueKey AdvantagesPotential Morphologies
Sol-GelHigh purity, homogeneity, low processing temperatureNanoparticles, thin films
Hydrothermal/SolvothermalHigh crystallinity, control over morphologyNanorods, nanowires, microspheres, hierarchical structures
Green SynthesisEnvironmentally friendly, low cost, sustainableNanoparticles
Liquid-Phase Nanoparticle SynthesisHighly reactive precursors, potential for low-temperature routesNanoparticles

Advanced Operando Characterization Studies

To fully understand the structure-property-performance relationships in this compound, it is crucial to study the material under real operating conditions. Advanced in situ and operando characterization techniques allow researchers to probe the material's properties while it is functioning, for example, as a catalyst or in an electronic device.

Future research will increasingly employ a suite of these powerful techniques to study TbVO4:

Operando X-ray Diffraction (XRD): This technique can track changes in the crystal structure, phase composition, and crystallite size of TbVO4 during a chemical reaction or under applied fields. This is particularly important for understanding phase transitions or the stability of the material under operational stress.

Operando Spectroscopy (Raman, IR, XAS): Techniques like Raman and Infrared (IR) spectroscopy can identify surface species and reaction intermediates on a catalyst's surface in real-time. X-ray Absorption Spectroscopy (XAS) can provide information about the oxidation state and local coordination environment of the terbium and vanadium atoms as they change during a catalytic cycle.

Combined Techniques: The most powerful insights are often gained by combining multiple characterization techniques simultaneously. For instance, combining XRD with Raman spectroscopy can correlate structural changes with changes in vibrational modes, providing a more complete picture of the material's behavior.

These advanced characterization studies will be essential for designing more efficient and stable TbVO4-based materials for applications in catalysis, sensors, and electronic devices.

Machine Learning Approaches in Materials Discovery and Design for this compound

The traditional trial-and-error approach to materials discovery is often slow and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by accelerating the design and discovery of new materials with desired properties. utexas.eduscispace.comresearchgate.netfigshare.com This data-driven approach holds immense potential for the future of this compound research.

Key areas where machine learning can be applied include:

Property Prediction: ML models can be trained on existing experimental and computational data to predict the properties of new, undiscovered vanadate (B1173111) compositions. This allows for the rapid screening of vast numbers of potential materials to identify promising candidates for specific applications. cnrs.frutexas.edu

Inverse Design: Instead of starting with a material and predicting its properties, inverse design models start with a desired set of properties and predict the chemical composition and structure that will exhibit them. This could be used to design new terbium-based vanadates with optimized catalytic or optical characteristics.

Accelerating Simulations: Machine learning can be used in conjunction with physics-based simulations, like Density Functional Theory (DFT), to speed up calculations and explore larger and more complex systems. researchgate.net

Optimizing Synthesis: AI algorithms can analyze experimental data from various synthesis attempts to identify the optimal parameters (e.g., temperature, pH, precursor concentrations) for producing TbVO4 with a specific morphology or defect structure.

The workflow for applying machine learning in this context typically involves generating numerical descriptors of materials, building and training predictive models, and then experimentally validating the most promising predictions. utexas.edu By leveraging the power of AI, researchers can navigate the vast compositional and structural landscape of vanadate materials more efficiently, leading to the accelerated discovery of next-generation materials based on this compound. cnrs.frfigshare.com

Q & A

Basic Research Questions

Q. What synthesis methods are commonly employed for terbium vanadium oxide, and what parameters influence phase purity?

  • Methodological Answer : Solid-state reaction and sol-gel synthesis are widely used. For solid-state reactions, stoichiometric mixtures of Tb₂O₃ and V₂O₅ are calcined at 800–1200°C under controlled atmospheres (e.g., argon for Tb³⁺ stability). Phase purity depends on heating rate (2–5°C/min), dwell time (6–12 hours), and post-synthesis quenching . Sol-gel methods involve hydrolyzing metal alkoxides (e.g., Tb(NO₃)₃ and VO(OC₂H₅)₃) in acidic ethanol, followed by gelation and annealing. X-ray diffraction (XRD) and Raman spectroscopy are critical for verifying crystallinity and avoiding secondary phases like Tb₂O₃ or V₂O₅ .

Q. How can researchers characterize the optical and magnetic properties of TbVOₓ?

  • Methodological Answer : UV-Vis-NIR spectroscopy identifies bandgap energy (e.g., 2.1–2.5 eV for TbVO₄) via Tauc plots. Magnetic susceptibility measurements using SQUID magnetometry reveal paramagnetic behavior at room temperature and antiferromagnetic ordering below 3.5 K. Synchrotron X-ray absorption spectroscopy (XAS) at Tb L₃-edge and V K-edge probes oxidation states (e.g., Tb³⁺/Tb⁴⁺ and V⁴⁺/V⁵⁺ redox couples) .

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